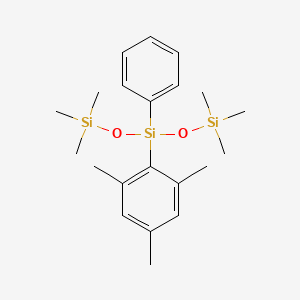
2,3-Dihydroxypropyl 2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 2-methylbutanoate is an organic compound with the molecular formula C8H16O4 It is an ester formed from the reaction of 2,3-dihydroxypropyl alcohol and 2-methylbutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl 2-methylbutanoate can be synthesized through esterification. The reaction involves the condensation of 2,3-dihydroxypropyl alcohol with 2-methylbutanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then separated and purified using industrial-scale distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, resulting in different ester derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, polymers, and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxypropyl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxypropyl acrylate: Similar in structure but contains an acrylate group instead of a 2-methylbutanoate group.
Methyl butanoate: A simpler ester with a similar ester functional group but lacks the hydroxyl groups present in 2,3-dihydroxypropyl 2-methylbutanoate.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
823192-47-8 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 2-methylbutanoate |
InChI |
InChI=1S/C8H16O4/c1-3-6(2)8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3 |
Clave InChI |
SSSZNDQONFCIQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


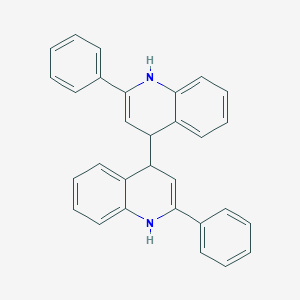

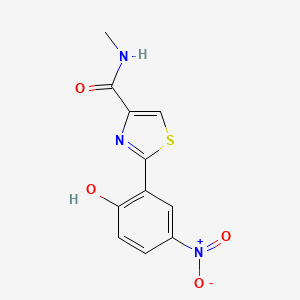
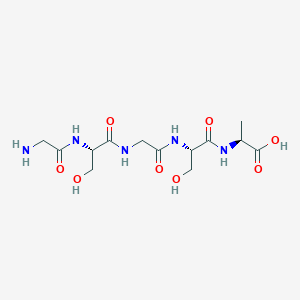


![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)


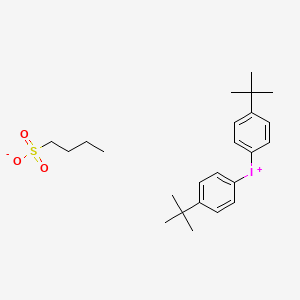
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
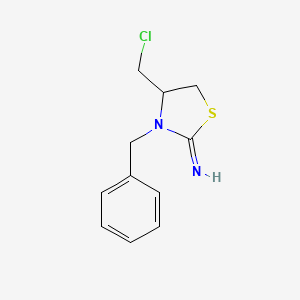
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
